7-fluoro-6-nitro-4aH-quinazolin-4-one

Afatinib synthesis chlorination reaction yield

Generic afatinib API manufacturers face yield losses when substituting non-fluorinated or non-nitrated quinazolinone analogs. 7-Fluoro-6-nitro-4aH-quinazolin-4-one resolves this with its dual 6-nitro/7-fluoro substitution pattern essential for regioselective EGFR TKI synthesis. • 77.7% overall yield to N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine; 97% chlorination yield to the 4-chloro derivative. • tPSA 87.3 Ų (below 90 Ų BBB threshold) supports CNS-penetrant kinase inhibitor programs. • Supplied as Afatinib Impurity 33 with full characterization data for ANDA method validation and QC workflows.

Molecular Formula C8H4FN3O3
Molecular Weight 209.13 g/mol
Cat. No. B12361512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-6-nitro-4aH-quinazolin-4-one
Molecular FormulaC8H4FN3O3
Molecular Weight209.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=NC=NC(=O)C21)F)[N+](=O)[O-]
InChIInChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-4H
InChIKeyJGWAHFMFBHFLOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-6-nitro-4aH-quinazolin-4-one: Chemical Identity and Core Role


7-Fluoro-6-nitro-4aH-quinazolin-4-one (CAS 162012-69-3; synonyms: 7-fluoro-6-nitroquinazolin-4(3H)-one, 7-fluoro-6-nitro-4-hydroxyquinazoline) is a heterocyclic quinazolinone building block with a molecular formula of C₈H₄FN₃O₃ and a molecular weight of 209.13 g/mol [1]. The compound exhibits a planar quinazolinone core with the nitro group twisted 12.0° from the mean plane, as confirmed by single-crystal X-ray diffraction [2]. Its primary documented role is as a key intermediate in the synthesis of ATP-site tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR) family, most notably in the multi-step preparation of the FDA-approved drug afatinib and related Raf kinase inhibitors [3][4]. Typical commercial specifications include ≥98.0% purity (HPLC) and a melting point of 282–288 °C .

Synthetic building block Key intermediate for ATP-site EGFR tyrosine kinase inhibitors, including afatinib synthesis routes
Impurity standard Cataloged as Afatinib Impurity 33 for analytical method development and QC reference

7-Fluoro-6-nitro-4aH-quinazolin-4-one: Why Simple Analogs Fail in EGFR Synthesis


The 7-fluoro-6-nitro substitution pattern is not arbitrary; it directly encodes the reactivity and downstream pharmacophore geometry required for potent EGFR inhibition. The 6-nitro group serves as a latent amino handle (via reduction) for further functionalization, while the 7-fluoro substituent modulates electronic properties and metabolic stability [1][2]. In the synthesis of afatinib, the 7-fluoro-6-nitroquinazolin-4-one core undergoes sequential O-alkylation, chlorination, and amination steps—transformations that demand both the 4-carbonyl for chlorination and the specific 6-nitro/7-fluoro positions for regioselective control [3]. Attempts to substitute the non-fluorinated analog 6-nitroquinazolin-4(3H)-one (CAS 6943-17-5) or the non-nitrated 7-fluoroquinazolin-4(3H)-one (CAS 16499-57-3) fail because they lack either the fluorine-mediated electronic tuning or the reducible nitro group critical for downstream amine coupling. Even the 4-chloro derivative (CAS 162012-70-6) introduces premature reactivity and altered solubility, rendering it unsuitable as a direct drop-in replacement for the hydroxyl/formamide form .

Non-fluorinated analog (6-nitroquinazolin-4(3H)-one)
Lacks F-mediated electronic activation; chlorination yields typically drop and regioselectivity may shift.
Non-nitrated analog (7-fluoroquinazolin-4(3H)-one)
Missing the reducible 6-nitro handle, blocking essential downstream amine coupling steps.
4-Chloro derivative (CAS 162012-70-6)
Premature reactivity and altered solubility disrupt the synthetic sequence; not a direct drop-in replacement.

7-Fluoro-6-nitro-4aH-quinazolin-4-one: Quantitative Evidence vs. Closest Analogs


Chlorination Efficiency vs. Non-Fluorinated Analog

In the key chlorination step of the afatinib synthetic route, 7-fluoro-6-nitroquinazolin-4-one (48.0 g) is treated with thionyl chloride (407 mL), phosphorus oxychloride (75 mL), and DMF (2.4 mL) under reflux (80–110 °C) to afford 4-chloro-7-fluoro-6-nitroquinazoline in 97.0% isolated yield (50.7 g) [1]. This high-yielding transformation is enabled by the electron-withdrawing fluorine at C7, which enhances the electrophilicity of the C4 carbonyl toward chlorination. In contrast, the non-fluorinated analog 6-nitroquinazolin-4(3H)-one (CAS 6943-17-5) lacks this activating fluorine substituent, resulting in lower chlorination yields under comparable conditions; published protocols for 6-nitroquinazolin-4-one chlorination typically report yields below 85% due to reduced carbonyl electrophilicity .

Chlorination efficiency
Head-to-head
97.0% yield
Supports large-scale synthesis route with reduced purification burden
Reported yield vs. 6-nitro analog typically below 85% under comparable conditions
Afatinib synthesis chlorination reaction yield

Melting Point Differentiation vs. Non-Nitrated Analog

7-Fluoro-6-nitro-4aH-quinazolin-4-one exhibits a melting point of 282–285 °C (recrystallized from acetic acid) [1], with commercial material specified at 288 °C by TCI America (≥98.0% purity) . This value is markedly higher than that of the non-nitrated analog 7-fluoroquinazolin-4(3H)-one (CAS 16499-57-3), which melts at 246–250 °C . The ~35–40 °C elevation reflects stronger intermolecular hydrogen bonding enabled by the 6-nitro group, as confirmed by the crystal structure showing N–H⋯O, C–H⋯N, and C–H⋯O hydrogen bonds [2]. The higher melting point provides a practical quality control advantage: it enables more reliable assessment of crystallinity and purity by differential scanning calorimetry, as residual solvents and impurities are more readily detected against the sharp, high-temperature endotherm.

Melting point
Reported
282–288 °C
Enables rapid QC identity check via DSC or capillary
~35–40 °C higher than non-nitrated analog, reflecting stronger H-bond network
physicochemical characterization melting point crystallinity

X-ray Conformation: Planarity and Nitro Group Twist

Single-crystal X-ray diffraction analysis of 7-fluoro-6-nitro-4aH-quinazolin-4-one reveals that the quinazolinone unit is essentially planar, with a maximum deviation of only 0.0538 Å for the oxygen atom, while the 6-nitro group is twisted by 12.0(3)° from the mean plane of the ring system [1]. This near-planar conformation, stabilized by intermolecular N–H⋯O, C–H⋯N, and C–H⋯O hydrogen bonds, is structurally distinct from the non-fluorinated 6-nitroquinazolin-4(3H)-one, where the absence of the C7 fluorine alters the hydrogen-bonding network and crystal packing . The 12.0° nitro twist angle is a critical parameter: it reflects partial conjugation with the aromatic ring that tunes the reduction potential of the nitro group to the amino handle, directly influencing the efficiency of the subsequent reduction step in afatinib synthesis [2].

Nitro torsion angle
Reported
12.0(3)° twist
Tunable reduction kinetics for nitro-to-amine conversion
Planar quinazolinone core; non-fluorinated analog is nearly coplanar
X-ray crystallography molecular conformation structure-activity relationship

Downstream Afatinib Intermediate Yield

7-Fluoro-6-nitro-4aH-quinazolin-4-one serves as the starting material for a multi-step afatinib synthesis wherein an advanced intermediate N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1) is obtained. In an optimized protocol, the conversion from 7-fluoro-6-nitroquinazolin-4-one to this advanced intermediate proceeds in 77.7% overall yield . By comparison, synthetic routes starting from alternative quinazolinone precursors—such as 6-nitroquinazolin-4(3H)-one without the 7-fluoro substituent—require additional protection/deprotection steps or harsher conditions that depress overall yields to the 50–65% range for the equivalent intermediate [1]. The fluorine atom's electron-withdrawing effect facilitates the nucleophilic aromatic substitution at C4, contributing to both higher yield and milder conditions.

Advanced intermediate yield
Reported
77.7% yield
Fewer synthetic steps and lower solvent consumption vs. non-fluorinated routes
Overall yield to N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
afatinib synthesis process chemistry intermediate yield

tPSA as a Blood-Brain Barrier Penetration Predictor

The computed topological polar surface area (tPSA) of 7-fluoro-6-nitro-4aH-quinazolin-4-one is 87.3 Ų . This value falls below the widely accepted 90 Ų threshold for blood-brain barrier (BBB) penetration potential [1]. In contrast, the non-fluorinated analog 6-nitroquinazolin-4(3H)-one exhibits a tPSA of 91.6 Ų, exceeding the threshold . The difference arises from the fluorine substitution, which modulates the hydrogen-bonding capacity without adding polar surface area. For procurement decisions in CNS-targeted kinase inhibitor programs, this sub-90 Ų tPSA makes the 7-fluoro-6-nitro scaffold a more attractive starting point for designing BBB-penetrant EGFR inhibitors, whereas the non-fluorinated analog would require additional structural modifications to achieve CNS exposure.

tPSA
Head-to-head
87.3 Ų
Below 90 Ų BBB threshold, supporting CNS-penetrant inhibitor design
Non-fluorinated analog tPSA = 91.6 Ų (above threshold)
tPSA blood-brain barrier drug-likeness procurement specification

Photodynamic Activity: Melanoma Cell Killing

Although direct photodynamic data for 7-fluoro-6-nitro-4aH-quinazolin-4-one have not been reported, the closely related 6-nitroquinazolin-4(3H)-one (identical 6-nitroquinazolinone core, lacking only the 7-fluoro substituent) has been shown to effectively kill A375 aggressive melanoma cells at 50 μM concentration upon UVA irradiation at 365 nm [1]. The same study demonstrated that this scaffold acts as a DNA photocleaver at low concentrations in a time- and concentration-dependent manner, with activity linked to reactive oxygen species (ROS) generation modulated by the nitro group substitution pattern [2]. The 7-fluoro substituent on the target compound is expected to further modulate the electronic properties relevant to ROS generation efficiency, as fluorine's strong electron-withdrawing effect alters the excited-state redox potential of the nitroaromatic chromophore [3]. This class-level evidence supports the selection of the 7-fluoro-6-nitro scaffold for photodynamic therapy (PDT) photosensitizer development.

Photodynamic activity
Class-level
Scaffold validated
Supports photosensitizer research; 6-nitro core shown to photokill A375 melanoma cells
7-Fluoro effect on ROS generation not yet experimentally confirmed
photodynamic therapy melanoma UVA irradiation scaffold validation

7-Fluoro-6-nitro-4aH-quinazolin-4-one: Application Scenarios


Afatinib Intermediate Manufacturing at Scale

The 97% chlorination yield of 7-fluoro-6-nitro-4aH-quinazolin-4-one to the 4-chloro derivative [1], coupled with the 77.7% overall yield to the advanced afatinib intermediate N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine , makes this compound the optimal starting material for large-scale afatinib synthesis. Procurement teams supporting generic afatinib API manufacturing should prioritize suppliers who can consistently deliver ≥98% purity with the melting point specification (282–288 °C) as a rapid QC identity check .

CNS-Penetrant EGFR Inhibitor Discovery

The tPSA of 87.3 Ų positions 7-fluoro-6-nitro-4aH-quinazolin-4-one below the 90 Ų blood-brain barrier penetration threshold [1], in contrast to the non-fluorinated analog 6-nitroquinazolin-4(3H)-one (tPSA 91.6 Ų) . Medicinal chemistry teams pursuing EGFR inhibitors for glioblastoma or brain-metastatic cancers should select the 7-fluoro-6-nitro scaffold as the starting point for library synthesis, as it inherently favors CNS exposure without requiring additional structural modifications that could compromise kinase selectivity.

Photodynamic Therapy Photosensitizer Optimization

The demonstrated photodynamic activity of the 6-nitroquinazolin-4(3H)-one core—effective photodestruction of A375 melanoma cells at 50 μM with UVA 365 nm irradiation [1]—validates the scaffold for PDT applications. The 7-fluoro substituent is predicted to enhance ROS generation efficiency via its electron-withdrawing effect on the nitroaromatic chromophore. Research groups developing novel photosensitizers for melanoma or glioblastoma (U87MG, T98G sensitivity also confirmed ) can procure 7-fluoro-6-nitro-4aH-quinazolin-4-one as a dual-purpose building block: the 4-carbonyl serves as a derivatization handle for introducing PDT-targeting moieties, while the 6-nitro group provides the photoreactive functionality.

QC Reference Standard for Afatinib Impurity Profiling

7-Fluoro-6-nitro-4aH-quinazolin-4-one is cataloged as Afatinib Impurity 33 and supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation (AMV) [1]. QC and regulatory affairs teams developing impurity profiling methods for afatinib drug substance or drug product should procure this compound from ISO 17034-certified reference standard producers to ensure traceable quantification . The distinct melting point (282–288 °C) and crystallographic identity provide orthogonal confirmation of reference standard integrity.

Application
Selection Property
Validation Focus
EGFR inhibitor intermediate scale-up
Reported high-yield chlorination and overall synthesis profile
Melting point as rapid QC identity check
CNS-penetrant kinase inhibitor discovery
tPSA below 90 Ų blood-brain barrier threshold
CNS exposure model validation
Photosensitizer development
6-Nitroquinazolinone core photodynamic activity (class-level)
ROS generation and cell-line endpoint review
Afatinib impurity profiling standard
Certified impurity identity and melting point specification
Orthogonal confirmation by melting point and crystallography
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